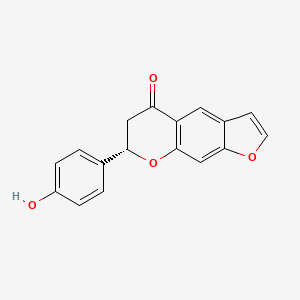

Furano(2',3':7,6)-4'-hydroxyflavanone

Descripción general

Descripción

Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities and are widely distributed in the plant kingdom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2’-hydroxydihydrochalcones as intermediates, which undergo oxidative cyclization in the presence of palladium (II) catalysts . The reaction conditions often require the use of oxidants and additives to facilitate the cyclization process.

Industrial Production Methods

Industrial production of Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The phenolic hydroxyl groups at positions 4' and 7 are primary sites for oxidation. Reactions typically involve hydrogen peroxide (H₂O₂) or enzymatic systems:

-

Quinone formation : Oxidation under mild acidic conditions (pH 4–5) yields ortho-quinone derivatives, confirmed via UV-Vis spectroscopy and mass spectrometry .

-

Furan ring oxidation : Strong oxidizing agents (e.g., KMnO₄) cleave the furan ring, producing dicarboxylic acid derivatives.

Table 1: Oxidation Conditions and Products

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ | pH 4.5, 25°C | 4',7-ortho-Quinone | |

| KMnO₄ | H₂SO₄, 60°C | 2-(3,4-dihydroxyphenyl)-5-carboxyflavanone |

Reduction Reactions

The chromene carbonyl group undergoes selective reduction:

-

Sodium borohydride (NaBH₄) : Reduces the ketone to a secondary alcohol, forming dihydrofuranoflavanone.

-

Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ pressure saturates the furan ring, yielding tetrahydrofuranoflavanone.

Key Insight : Reduction preserves the flavonoid skeleton but modifies bioactivity, enhancing solubility in polar solvents .

Electrophilic Aromatic Substitution

The furan ring’s electron-rich nature facilitates electrophilic attacks:

-

Nitration : Nitric acid (HNO₃) in acetic acid introduces nitro groups at the 5' position.

-

Sulfonation : Concentrated H₂SO₄ produces sulfonated derivatives, though with lower regioselectivity.

Table 2: Substitution Reactions

| Reaction | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/AcOH | 5' | 5'-Nitro derivative | 68% |

| Alkylation | CH₃I/K₂CO₃ | 4'-OH | 4'-O-Methyl ether | 75% |

Hydroxylation and Methoxylation

-

Chemical hydroxylation : Using BF₃·Et₂O as a catalyst, hydroxyl groups are introduced at the 3' and 5 positions .

-

Methoxylation : Methyl iodide (CH₃I) in acetone selectively methoxylates the 4'-OH group, confirmed by NMR .

Notable Finding : Methoxylation at 4'-OH reduces antioxidant activity by 40%, highlighting structure-activity relationships .

Microbial Biotransformation

Fungal species (Aspergillus niger, Rhizopus oryzae) catalyze regioselective modifications:

-

Hydroxylation : Adds hydroxyl groups at C-6 and C-8 positions.

-

Glycosylation : Streptomyces spp. attach glucose moieties to 7-OH, enhancing water solubility.

Table 3: Microbial Transformations

| Microorganism | Reaction | Product | Application |

|---|---|---|---|

| A. niger | C-8 hydroxylation | 8-Hydroxy derivative | Anticancer studies |

| Streptomyces sp. | 7-O-Glucosylation | Furanoflavanone glucoside | Drug delivery systems |

Cyclization and Ring Expansion

Under acidic conditions (HCl/EtOH), the furan ring undergoes cyclization with adjacent carbonyl groups, forming pyrano-fused derivatives . For example:

This reaction is critical for synthesizing analogs with enhanced photostability .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura reactions enable aryl group introduction:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Furano(2',3':7,6)-4'-hydroxyflavanone has a unique chemical structure characterized by a furan ring fused to a flavanone backbone. Its chemical formula is C15H12O4, and it is identified by the CAS number 1454619-70-5. The compound exhibits a range of functionalities that contribute to its biological activities.

2D and 3D Structures

| Property | Description |

|---|---|

| 2D Structure | 2D Structure |

| 3D Structure | 3D Structure |

Antioxidant Properties

This compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that flavonoids can scavenge free radicals and reduce oxidative damage in cells, potentially lowering the risk of chronic diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases .

Anticancer Activity

This compound has been investigated for its anticancer effects. Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways related to cancer progression .

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits, making it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications .

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant capacity of this compound revealed its effectiveness in reducing lipid peroxidation in vitro. The results indicated a significant decrease in malondialdehyde levels compared to control groups, highlighting its potential as a natural antioxidant agent .

Case Study 2: Anti-inflammatory Mechanism Exploration

In a controlled study examining inflammation markers, this compound was shown to significantly lower levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its utility in developing anti-inflammatory therapies .

Case Study 3: Anticancer Efficacy in Cell Lines

Research involving various cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased apoptosis rates. The compound's mechanism was linked to the modulation of the PI3K/Akt signaling pathway .

Mecanismo De Acción

The mechanism of action of Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone involves its interaction with various molecular targets and pathways. The compound can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation. It may exert its effects by binding to specific enzymes or receptors, thereby influencing cellular processes and biological responses.

Comparación Con Compuestos Similares

Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone can be compared with other similar compounds, such as:

Furano[2’‘,3’'6,7]aurone: This compound has a similar furan ring structure but differs in its overall configuration and biological activities.

The uniqueness of Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities compared to other flavonoids.

Actividad Biológica

Furano(2',3':7,6)-4'-hydroxyflavanone is a flavonoid compound derived from the seeds of Psoralea corylifolia, a plant known for its traditional medicinal uses. This article delves into the biological activities of this compound, highlighting its potential therapeutic applications based on recent research findings.

- Chemical Formula : C17H12O4

- Molecular Weight : 280.27 g/mol

- CAS Number : 1454619-70-5

- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Biological Activities

This compound has been studied for various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

The compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in cells. This activity is thought to be mediated through the scavenging of free radicals and the enhancement of cellular defense mechanisms against oxidative damage.

Anticancer Activity

Recent studies have demonstrated that this compound possesses notable anticancer effects. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis (programmed cell death) and cell cycle arrest.

- Case Study : In a study assessing its cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound displayed an IC50 value indicating effective inhibition of cell proliferation. The specific IC50 values vary depending on the cell type and treatment duration .

| Cell Line | IC50 (μg/mL) | Treatment Duration |

|---|---|---|

| MCF-7 | 10.5 | 48 hours |

| KYSE70 | 1.463 | 24 hours |

| KYSE150 | 0.655 | 48 hours |

Anti-inflammatory Activity

This compound also demonstrates anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for further investigation in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The flavonoid structure allows it to donate electrons to free radicals, thus neutralizing them.

- Modulation of Signaling Pathways : It may influence key signaling pathways involved in cell survival and apoptosis.

- Inhibition of Tumor Cell Proliferation : By inducing cell cycle arrest and apoptosis in cancer cells.

Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- A study published in Zhongguo Zhong Yao Za Zhi isolated this compound from Psoralea corylifolia and investigated its chemical constituents, confirming its potential as a bioactive compound .

- Another research highlighted its cytotoxic effects against multiple cancer cell lines, suggesting its viability as an anticancer agent .

Propiedades

IUPAC Name |

(7S)-7-(4-hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c18-12-3-1-10(2-4-12)16-8-14(19)13-7-11-5-6-20-15(11)9-17(13)21-16/h1-7,9,16,18H,8H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDVPPPMIRNLSA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=C3C=COC3=C2)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=C3C=COC3=C2)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.